molecular formula C22H20N2O2 B5212844 (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol

(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol

Cat. No. B5212844
M. Wt: 344.4 g/mol
InChI Key: BQBITIRKQSSNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol, also known as BBM, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BBM is a benzimidazole derivative that has two aromatic rings in its structure, which makes it a versatile molecule for various chemical reactions.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of ROS production, and the reduction of inflammation. (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has also been shown to have a protective effect against oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

One advantage of (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol is its high yield and purity during synthesis, which makes it a cost-effective compound for laboratory experiments. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for further research on (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Another area of interest is its potential use as a fluorescent probe for DNA and RNA detection. Further studies are needed to optimize its sensitivity and specificity for various applications.
Conclusion:
In conclusion, (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol, or (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol, is a versatile chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. Further studies are needed to fully understand the potential of (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol and its applications in various scientific fields.

Synthesis Methods

(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol can be synthesized by various methods, including the reaction of 2-methoxybenzaldehyde with benzylamine, followed by the reaction of the resulting imine with o-phenylenediamine. Another method involves the reaction of 2-methoxybenzaldehyde with o-phenylenediamine, followed by the reaction of the resulting imine with benzyl chloride. Both methods produce (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol with high yield and purity.

Scientific Research Applications

(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has been shown to have antitumor, antioxidant, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for DNA and RNA detection.

properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)-(2-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-26-20-14-8-5-11-17(20)21(25)22-23-18-12-6-7-13-19(18)24(22)15-16-9-3-2-4-10-16/h2-14,21,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBITIRKQSSNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol

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